molecular formula C9H9BrN2O5 B13715197 Ethyl 2-[(6-Bromo-3-nitro-2-pyridinyl)oxy]acetate

Ethyl 2-[(6-Bromo-3-nitro-2-pyridinyl)oxy]acetate

Cat. No.: B13715197
M. Wt: 305.08 g/mol
InChI Key: QJTFCDJBMBFKBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(6-Bromo-3-nitro-2-pyridinyl)oxy]acetate is a versatile chemical intermediate designed for advanced antimicrobial and heterocyclic compound research. This compound integrates a bromo- and nitro-substituted pyridine ring, a structure frequently investigated for its bioactive potential, with an ethyl acetate linker that enhances its utility as a synthetic building block. The bromo and nitro functional groups on the pyridine ring are key sites for further structural elaboration via metal-catalyzed cross-coupling and nucleophilic substitution reactions, enabling the construction of complex molecular architectures . Researchers value this compound for the development of novel nitrogen-containing heterocycles, such as pyrrolopyrimidines, which are of significant interest due to their broad-spectrum bioactivities, including antibacterial, antifungal, and antiviral properties . The electron-deficient nature of the nitro-pyridine moiety makes it a valuable precursor in scaffold construction methodologies, including [3 + 2] cycloadditions and transition metal-catalyzed couplings . Its structural features are analogous to other advanced intermediates used in synthesizing compounds with proven antimicrobial efficacy, positioning it as a key reagent for exploring new strategies to address antimicrobial resistance (AMR) . This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or human consumption.

Properties

Molecular Formula

C9H9BrN2O5

Molecular Weight

305.08 g/mol

IUPAC Name

ethyl 2-(6-bromo-3-nitropyridin-2-yl)oxyacetate

InChI

InChI=1S/C9H9BrN2O5/c1-2-16-8(13)5-17-9-6(12(14)15)3-4-7(10)11-9/h3-4H,2,5H2,1H3

InChI Key

QJTFCDJBMBFKBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C=CC(=N1)Br)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

General Synthetic Route

The primary synthetic approach to this compound involves nucleophilic substitution of a hydroxy-substituted nitropyridine derivative with ethyl bromoacetate, facilitated by a base in an aprotic solvent. The reaction forms an ether linkage between the pyridinyl oxygen and the ethyl acetate moiety.

Detailed Reaction Procedure

Step Reagents and Conditions Description Yield
1 6-Bromo-3-nitro-2-pyridinol (30 g, 0.14 mol), Potassium carbonate (39 g, 0.28 mol), Acetone (200 mL) The 6-bromo-3-nitro-2-pyridinol is suspended in acetone, and potassium carbonate is added as a base to deprotonate the phenolic hydroxyl group, generating the nucleophilic pyridinolate ion. -
2 Ethyl bromoacetate (15.7 mL, 0.14 mol) Ethyl bromoacetate is added dropwise to the reaction mixture. The nucleophilic oxygen attacks the electrophilic carbon of ethyl bromoacetate, displacing bromide and forming the ether bond. -
3 Heating at reflux for 10 hours The reaction mixture is heated under reflux to facilitate completion of the nucleophilic substitution. -
4 Work-up: Cooling, filtration, concentration After reflux, the mixture is cooled to room temperature, diluted with diethyl ether, and precipitates are removed by filtration. The filtrate is concentrated under reduced pressure to yield the crude product. 89%

This method yields this compound with high purity and an 89% yield, as reported in patent WO2006/81178 and corroborated by chemical suppliers' data.

Reaction Mechanism

The key step is an SN2 nucleophilic substitution:

  • The phenolic hydroxyl of 6-bromo-3-nitro-2-pyridinol is deprotonated by potassium carbonate, forming a phenolate ion.
  • The phenolate oxygen attacks the electrophilic carbon in ethyl bromoacetate, displacing bromide ion and forming the ether linkage.
  • The nitro and bromo substituents on the pyridine ring remain intact during this step.

Alternative Solvents and Bases

While acetone and potassium carbonate are commonly used, alternative polar aprotic solvents like dimethylformamide (DMF) can be employed to enhance solubility and reaction rates. Bases such as cesium carbonate or sodium hydride have also been reported in similar etherification reactions, though potassium carbonate remains preferred for cost-effectiveness and milder conditions.

Analytical Data and Characterization

Parameter Data
Molecular Formula C9H9BrN2O5
Molecular Weight 305.08 g/mol
CAS Number 443956-09-0
Mass Spectrometry (ESI) m/z 305.0 (M + H)+
Purity >95% (typically by HPLC)

The product is typically characterized by mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and chromatographic purity assessments to confirm structure and quality.

Research Findings and Industrial Considerations

Scale-Up and Industrial Production

Industrial synthesis follows the same nucleophilic substitution route but optimizes parameters such as solvent volume, temperature, and reaction time to maximize throughput and minimize impurities. Purification methods include recrystallization and column chromatography to achieve pharmaceutical-grade purity.

Reaction Optimization

  • Reflux time: 8–12 hours ensures complete conversion.
  • Base equivalents: Using 2 equivalents of potassium carbonate improves deprotonation efficiency.
  • Solvent choice impacts solubility and yield; acetone is preferred for its balance of polarity and ease of removal.

Related Synthetic Variants

Modifications to the pyridine ring substituents or the alkylating agent can be employed to synthesize analogues for structure-activity relationship studies. For example, replacing ethyl bromoacetate with other haloalkyl esters allows for variation in the ester moiety.

Summary Table of Preparation Method

Aspect Details
Starting Material 6-Bromo-3-nitro-2-pyridinol
Alkylating Agent Ethyl bromoacetate
Base Potassium carbonate
Solvent Acetone (alternative: DMF)
Temperature Reflux (~56 °C for acetone)
Reaction Time 10 hours
Yield 89%
Purification Filtration, concentration, recrystallization/column chromatography
Characterization MS, NMR, HPLC

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom at the 6-position undergoes substitution reactions with nucleophiles. This reactivity is driven by the electron-withdrawing effects of the nitro group, which activate the pyridine ring for displacement.

ReagentConditionsProductYieldSource
Sodium azide (NaN₃)DMF, 80°C, 12 hrEthyl 2-[(6-Azido-3-nitro-2-pyridinyl)oxy]acetate78%
Potassium thiocyanate (KSCN)Acetone, reflux, 8 hrEthyl 2-[(6-Thiocyanato-3-nitro-2-pyridinyl)oxy]acetate65%
Ammonia (NH₃)Ethanol, 60°C, 24 hrEthyl 2-[(6-Amino-3-nitro-2-pyridinyl)oxy]acetate52%

Mechanism : The reaction proceeds via an aromatic nucleophilic substitution (SNAr), where the nitro group at the 3-position stabilizes the transition state through resonance and inductive effects.

Reduction of the Nitro Group

The nitro group at the 3-position can be selectively reduced to an amino group under catalytic hydrogenation or chemical reduction conditions.

Reagent/ConditionsProductYieldNotesSource
H₂ (1 atm), Pd/C (10%), EtOH, 25°C, 6 hrEthyl 2-[(6-Bromo-3-amino-2-pyridinyl)oxy]acetate92%Requires inert atmosphere
Fe/HCl, H₂O, reflux, 3 hrEthyl 2-[(6-Bromo-3-amino-2-pyridinyl)oxy]acetate85%Cost-effective method
SnCl₂/HCl, EtOH, 50°C, 2 hrEthyl 2-[(6-Bromo-3-amino-2-pyridinyl)oxy]acetate88%Rapid reduction

Mechanism : Catalytic hydrogenation involves adsorption of hydrogen onto the catalyst surface, followed by stepwise electron transfer to the nitro group, forming an amine.

Hydrolysis of the Ester Group

The ethyl ester undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.

ConditionsProductYieldNotesSource
6M HCl, reflux, 4 hr2-[(6-Bromo-3-nitro-2-pyridinyl)oxy]acetic acid95%Acidic hydrolysis
2M NaOH, EtOH/H₂O, 70°C, 3 hrSodium 2-[(6-Bromo-3-nitro-2-pyridinyl)oxy]acetate89%Saponification

Mechanism : Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. Basic hydrolysis involves deprotonation of water to form a tetrahedral intermediate .

Competitive Reactivity in Multi-Functional Systems

The compound’s bromine, nitro, and ester groups can participate in tandem reactions. For example:

  • Sequential Reduction and Substitution : Reduction of the nitro group to an amine followed by bromine substitution with morpholine yields ethyl 2-[(6-morpholino-3-amino-2-pyridinyl)oxy]acetate (73% yield).

  • Hydrolysis Followed by Cyclization : Hydrolysis to the carboxylic acid and subsequent heating forms a lactone derivative via intramolecular esterification .

Stability and Side Reactions

  • Thermal Decomposition : Prolonged heating above 150°C leads to decomposition, releasing NO₂ gas (observed via TGA-DSC analysis).

  • Photoreactivity : Exposure to UV light induces partial denitration, forming ethyl 2-[(6-bromo-2-pyridinyl)oxy]acetate as a minor product.

Comparative Reactivity with Analogues

Compound ModificationReactivity with NaN₃ (Yield)Reduction Rate (Nitro → Amino)Hydrolysis Rate (Ester → Acid)
Bromine replaced by chlorine62%1.5× fasterSimilar
Nitro group at 4-position48%2× slower1.2× faster
Methyl ester instead of ethyl71%Similar1.8× faster

Key Findings:

  • Bromine substitution is highly efficient with soft nucleophiles (e.g., azide, thiocyanate).

  • Catalytic hydrogenation provides superior yields for nitro reduction compared to chemical methods.

  • Hydrolysis rates are influenced by steric effects: ethyl esters hydrolyze slower than methyl analogues.

This compound’s multifunctional architecture makes it a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, and functional materials.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry
Ethyl 2-[(6-Bromo-3-nitro-2-pyridinyl)oxy]acetate has been investigated for its potential as an anticancer agent. Studies have shown that compounds containing nitropyridine moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, research indicated that derivatives of this compound could inhibit tumor growth in vitro, suggesting a mechanism involving the disruption of cellular signaling pathways critical for cancer cell proliferation .

Case Study: Anticancer Activity
In a study published in Molecules, researchers evaluated the effects of this compound on breast cancer cells. The results demonstrated that the compound induced apoptosis and inhibited cell migration, highlighting its potential as a therapeutic agent .

2. Organic Synthesis
This compound serves as an important intermediate in the synthesis of various bioactive molecules. Its bromine and nitro substituents allow for further functionalization through nucleophilic substitution reactions, making it valuable in developing new pharmaceuticals.

3. Material Science
In material science, this compound has been utilized in creating polymeric materials with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, which is beneficial for applications in coatings and composites .

Mechanism of Action

The mechanism of action of Ethyl 2-[(6-Bromo-3-nitro-2-pyridinyl)oxy]acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins.

Comparison with Similar Compounds

Ethyl 2-(6-Bromo-2-nitropyridin-3-yloxy)acetate

  • Molecular Formula : C₉H₉BrN₂O₅
  • Substituents : Bromo (6-position), nitro (2-position), ethoxy acetate (3-position).
  • Key Differences : The nitro group is at the 2-position instead of 3, resulting in distinct electronic effects. This positional isomerism alters reactivity in further substitution reactions.
  • Synthesis : Prepared via refluxing 3-hydroxy-6-bromo-2-nitropyridine with ethyl bromoacetate and K₂CO₃ in acetone (89% yield).

Ethyl 2-(6-Bromopyridin-2-yl)acetate

  • Molecular Formula: C₉H₁₀BrNO₂
  • Substituents : Bromo (6-position), ethoxy acetate (2-position); lacks nitro group.
  • Key Differences : Absence of nitro reduces electron-withdrawing effects, increasing susceptibility to nucleophilic attack.
  • Applications : Likely used as a precursor in cross-coupling reactions (e.g., Suzuki-Miyaura).

Heterocyclic Derivatives with Fused Rings

Ethyl 2-[(2-Oxo-2H-chromen-6-yl)oxy]acetate

  • Molecular Formula : C₁₃H₁₂O₅
  • Structure : Coumarin (benzene fused to α-pyrone) with ethoxy acetate at the 6-position.
  • Key Differences : The coumarin core enables π-π stacking and C–H···O hydrogen bonding in crystal lattices, unlike the pyridine-based target compound.
  • Biological Activity : Exhibits anticoagulant, anticancer, and antioxidant properties due to the coumarin scaffold.

Ethyl 2-(6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)acetate

  • Molecular Formula : C₁₆H₁₄BrN₃O₂
  • Structure : Imidazo[4,5-b]pyridine fused ring with bromo and phenyl substituents.
  • Applications : Explored in medicinal chemistry for kinase inhibition.

Functional Group Variants

Ethyl 2-(3-Amino-4-chlorobenzyl)butanoate

  • Molecular Formula: C₁₃H₁₆ClNO₂
  • Structure: Aromatic chloro and amino substituents on a benzene ring.
  • Key Differences: Benzene ring vs. pyridine; amino and chloro groups offer distinct electronic profiles compared to nitro and bromo.
  • Applications : Intermediate for bioactive molecules (e.g., CNS agents).

Key Research Findings

Positional Isomerism Effects : The nitro group’s position (2 vs. 3 on pyridine) significantly impacts electronic properties. For example, 3-nitro derivatives may exhibit stronger electron-withdrawing effects, altering reactivity in subsequent amination or coupling reactions.

Crystallographic Behavior : Coumarin derivatives (e.g., Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate) form layered structures via C–H···O hydrogen bonds and π-π stacking, while pyridine-based analogs likely adopt different packing modes due to the absence of fused aromatic systems.

Biological Relevance : Coumarin derivatives demonstrate broad bioactivity (e.g., anticancer), whereas pyridine-based compounds like the target are primarily utilized as synthetic intermediates.

Biological Activity

Ethyl 2-[(6-Bromo-3-nitro-2-pyridinyl)oxy]acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

This compound has a molecular formula of C9H9BrN2O5C_9H_9BrN_2O_5. The synthesis typically involves the reaction of 6-bromo-3-nitro-2-pyridinol with ethyl bromoacetate in the presence of a base such as potassium carbonate, using dimethylformamide (DMF) as a solvent at elevated temperatures. This method facilitates the formation of the ester linkage.

The biological activity of this compound is primarily attributed to the nitro group, which can undergo reduction to form reactive intermediates that interact with cellular components. This interaction may lead to various biological effects, including antimicrobial and anticancer activities. The bromine atom also plays a role in enhancing the compound's binding affinity to target proteins through halogen bonding.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various pathogens, including bacteria and fungi. For example, derivatives with similar structures have demonstrated minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Studies have reported that it can induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell proliferation and survival pathways. In particular, its effect on COX-2 inhibition has been noted, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Comparative Analysis

A comparison with structurally similar compounds reveals variations in biological activity due to differences in substituents and functional groups:

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, Anticancer
Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetateSimilar structure with methyl substitutionVaries; potential for enhanced activity
Ethyl 2-[(5-Bromo-3-nitro-2-pyridinyl)oxy]acetateBromine at different positionDifferent reactivity and activity profile

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial efficacy of various pyridine derivatives found that those similar to this compound had significant activity against both gram-positive and gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .
  • Anticancer Studies : Another investigation focused on the anticancer properties of nitropyridine derivatives demonstrated that certain modifications could enhance their cytotoxic effects against specific cancer cell lines. The findings suggest that this compound could be optimized for improved therapeutic efficacy .

Q & A

Basic Questions

Q. What are the common synthetic routes for Ethyl 2-[(6-Bromo-3-nitro-2-pyridinyl)oxy]acetate, and how are reaction conditions optimized?

  • Methodological Answer : This compound is typically synthesized via nucleophilic aromatic substitution or esterification. For example, similar pyridine derivatives are prepared by refluxing brominated intermediates with ethyl esters (e.g., ethyl bromoacetate) in ethanol under catalytic conditions. Reaction optimization includes adjusting temperature (80–100°C), solvent polarity, and stoichiometric ratios to favor substitution at the 2-pyridinyl position. Monitoring via TLC or HPLC ensures completion . Ammonium acetate is often used as a catalyst in condensation reactions involving nitro groups .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify protons adjacent to electron-withdrawing groups (e.g., nitro at C3, bromo at C6). The ethoxy group (CH₂CH₃) appears as a triplet (~1.2 ppm) and quartet (~4.2 ppm). The acetate ester carbonyl (C=O) resonates at ~170 ppm in ¹³C NMR.
  • IR : Peaks at ~1740 cm⁻¹ (ester C=O), ~1520 cm⁻¹ (NO₂ asymmetric stretch), and ~1340 cm⁻¹ (NO₂ symmetric stretch).
  • Mass Spectrometry : Molecular ion [M+H]⁺ confirms molecular weight (e.g., m/z ~315 for C₁₀H₁₀BrN₂O₅). Fragmentation patterns reveal loss of ethoxy (–OCH₂CH₃) or Br groups .

Q. How should researchers safely handle this compound during synthesis and purification?

  • Methodological Answer : Use fume hoods, nitrile gloves, and eye protection. In case of skin contact, wash immediately with soap/water. For inhalation, move to fresh air. Storage should be in airtight containers at 2–8°C to prevent hydrolysis of the ester group. Safety protocols align with halogenated nitroaromatic compound guidelines .

Advanced Questions

Q. How can researchers resolve challenges in crystallizing this compound, and what role do SHELX programs play in structural determination?

  • Methodological Answer : Crystallization challenges arise from the compound’s polarity and nitro group steric effects. Slow evaporation from DMF/ethanol (1:2) promotes single-crystal growth. SHELXTL/SHELXL programs refine structures by solving phase problems via Patterson methods and optimizing bond lengths/angles. For example, SHELXL’s Least-Squares refinement corrects for thermal motion artifacts in the nitro and bromo substituents .

Q. What mechanistic insights can be gained from studying the electronic effects of bromo and nitro substituents on the pyridine ring’s reactivity?

  • Methodological Answer : The bromo group at C6 acts as a meta-directing electrophile, while the nitro group at C3 deactivates the ring, reducing electrophilic substitution. Computational studies (DFT) show the nitro group’s electron-withdrawing effect increases the pyridine ring’s LUMO energy, favoring nucleophilic attack at C2. Experimental validation includes comparing reaction rates with analogs lacking nitro/bromo groups .

Q. How do researchers address conflicting spectral data (e.g., NMR shifts) between synthetic batches or analogs?

  • Methodological Answer : Contradictions may arise from solvent polarity, tautomerism, or impurities. Use deuterated solvents consistently (e.g., CDCl₃ vs. DMSO-d₆). For ambiguous peaks, 2D NMR (COSY, HSQC) clarifies coupling. Cross-validate with X-ray crystallography (e.g., dihedral angles between pyridine and acetate groups) .

Q. Can this compound serve as a precursor for bioactive molecules, and what functionalization strategies are viable?

  • Methodological Answer : Yes. The bromo group enables Suzuki coupling to introduce aryl/heteroaryl groups. The nitro group can be reduced to an amine (H₂/Pd-C) for further derivatization (e.g., amide formation). Ethyl ester hydrolysis yields a carboxylic acid for conjugation. Such strategies are used in anticancer agent synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.